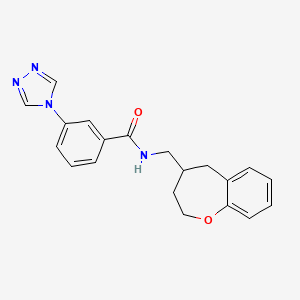

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemical substances that exhibit a broad spectrum of biological activities due to their complex molecular structure. The core structure of N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is related to benzodiazepines and benzoxepines, known for various therapeutic effects.

Synthesis Analysis

A novel and efficient method has been developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, closely related to the compound . This method uses aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at room temperature in high yields without requiring any catalyst or activation (Shaabani et al., 2009).

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on developing novel synthetic methodologies for creating complex molecules with related structures. For example, a novel and efficient method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed using aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, catalyst-free reaction at ambient temperature, resulting in high yields. These compounds are structurally related to benzodiazepines, which have broad biological activities (Shaabani et al., 2009; Shaabani et al., 2009).

Biological Activities and Applications

Structurally similar compounds have been synthesized and evaluated for various biological activities. For instance, studies on benzoxazepine derivatives have revealed potential in pharmacological applications, including anticonvulsant, antidepressant, and anxiolytic effects. The synthesis of novel N-benzylcarboxamide derivatives of bicyclic compounds like 2,3,4,5-tetrahydro-6H-pyrido[2,3-b][1,5]oxazocin-6-one, which exhibit atropisomerism due to steric hindrance, indicates significant biological activities, including NK1-antagonistic activity (Ishichi et al., 2004).

Novel Reagents and Methodologies in Synthesis

Advancements in synthetic chemistry have introduced novel reagents and methodologies, facilitating the creation of complex molecular structures. For example, the use of N,N,N',N'-tetramethylazodicarboxamide (TMAD) as a versatile reagent in the Mitsunobu reaction demonstrates the evolving toolkit available for synthesizing secondary amines and related structures from simpler precursors (Tsunoda et al., 1994).

Structural and Computational Studies

Structural and computational studies provide insights into the molecular architecture and potential functional properties of compounds. For instance, the synthesis and characterization of N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide, including computational studies contrasting experimental bond lengths and angles, highlight the importance of structural analysis in understanding compound properties (Odame et al., 2020).

Propriétés

IUPAC Name |

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(17-5-3-6-18(11-17)24-13-22-23-14-24)21-12-15-8-9-26-19-7-2-1-4-16(19)10-15/h1-7,11,13-15H,8-10,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTPXIQLWQKGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1CNC(=O)C3=CC(=CC=C3)N4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)